molecular formula C10H16OSi B098484 Trimethyl(p-tolyloxy)silane CAS No. 17902-32-8

Trimethyl(p-tolyloxy)silane

Cat. No. B098484
M. Wt: 180.32 g/mol
InChI Key: KWNZPYGXIBVQKX-UHFFFAOYSA-N
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Patent
US04642363

Procedure details

The procedure of Example 2 was perfomred with 40 moles each of trimethylchlorosilane and p-cresol. The reactor temperature went to about 122° C. About 7.2 kg/h of trimethyl-p-cresyloxysilane was produced. B.p. 198° C., D.4/20 0.9183.
Quantity
40 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])([CH3:4])Cl.[CH:6]1[C:11]([OH:12])=[CH:10][CH:9]=[C:8]([CH3:13])[CH:7]=1>>[CH3:1][Si:2]([CH3:5])([CH3:4])[O:12][C:11]1[CH:6]=[CH:7][C:8]([CH3:13])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
40 mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
went to about 122° C

Outcomes

Product
Name
Type
product
Smiles
C[Si](OC1=CC=C(C=C1)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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